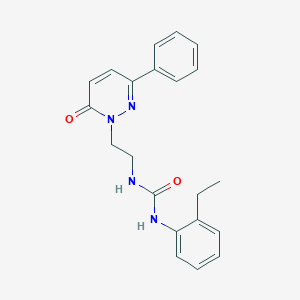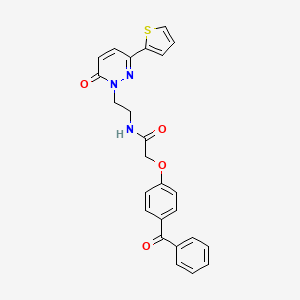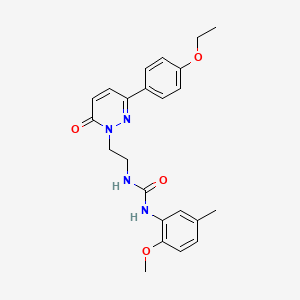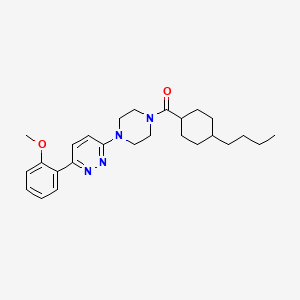![molecular formula C23H23N3O6 B3208058 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1049289-95-3](/img/structure/B3208058.png)
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
概要
説明
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzodioxole moiety and a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Synthesis of the Pyridazinone Core: The pyridazinone ring is formed through the reaction of hydrazine with a suitable diketone.
Coupling Reactions: The benzodioxole and pyridazinone intermediates are coupled through a series of reactions involving acylation and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyridazinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydropyridazinone.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in the active site of enzymes, while the pyridazinone core could form hydrogen bonds with key residues. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
2-(2H-1,3-benzodioxol-5-yloxy)acetic acid: This compound shares the benzodioxole moiety but lacks the pyridazinone core.
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: This compound also contains a benzodioxole ring but has different functional groups attached.
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide lies in its combination of the benzodioxole and pyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-2-29-17-5-3-16(4-6-17)19-8-10-23(28)26(25-19)12-11-24-22(27)14-30-18-7-9-20-21(13-18)32-15-31-20/h3-10,13H,2,11-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLAGKGHBOAXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3,5-dichlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3208004.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3208005.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3208013.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B3208017.png)
![5-nitro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3208034.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea](/img/structure/B3208041.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B3208054.png)


